molecular formula C14H11BrN2O B13679813 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13679813
M. Wt: 303.15 g/mol
InChI Key: FDDLCUVDTUVUBG-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aryl ketone, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in microbial cells by targeting essential enzymes .

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine
  • 8-Bromoimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxyphenyl group contributes to its biological activity .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3

InChI Key

FDDLCUVDTUVUBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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